molecular formula C10H14BrClN2O B6218193 (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride CAS No. 851307-37-4

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride

Cat. No.: B6218193
CAS No.: 851307-37-4
M. Wt: 293.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a bromophenyl group, and a methylpropanamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, methylamine, and a suitable chiral auxiliary.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and methylamine.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R)-enantiomer.

    Amidation: The chiral intermediate undergoes amidation with a suitable reagent to form the final product, (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-(4-chlorophenyl)-N-methylpropanamide hydrochloride
  • (2R)-2-amino-3-(4-fluorophenyl)-N-methylpropanamide hydrochloride
  • (2R)-2-amino-3-(4-iodophenyl)-N-methylpropanamide hydrochloride

Uniqueness

(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro, fluoro, or iodo analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

851307-37-4

Molecular Formula

C10H14BrClN2O

Molecular Weight

293.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.